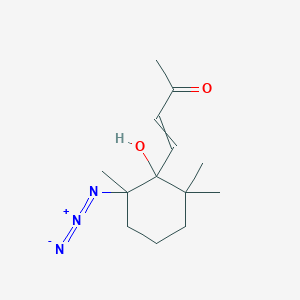![molecular formula C8H14N2O B14412681 N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine CAS No. 83369-54-4](/img/structure/B14412681.png)
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Methyl-2-azabicyclo[222]octan-3-ylidene)hydroxylamine is a chemical compound with the molecular formula C7H12N2O It is known for its unique bicyclic structure, which includes a nitrogen atom within the ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine typically involves the cyclization of appropriate precursors. One common method includes the intramolecular cyclization of piperidine derivatives. The reaction conditions often require the use of strong bases and specific solvents to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow chemistry and advanced catalytic systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the hydroxylamine group into a nitroso or nitro group.
Reduction: The compound can be reduced to form amines.
Substitution: The hydroxylamine group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitroso or nitro derivatives, while reduction can produce amines .
Aplicaciones Científicas De Investigación
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine has several scientific research applications:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules.
Biology: The compound is used in the study of enzyme mechanisms and as a probe for biological systems.
Industry: The compound is utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and the functional groups present. The pathways involved may include the modulation of enzyme activity and the alteration of metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
2-Azabicyclo[3.2.1]octane: This compound shares a similar bicyclic structure but differs in the ring size and nitrogen positioning.
8-Azabicyclo[3.2.1]octane: Another related compound with a different ring system and potential biological activities.
Uniqueness
N-(2-Methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine is unique due to its specific bicyclic structure and the presence of the hydroxylamine group. This combination imparts distinct chemical reactivity and biological properties, making it valuable for various applications .
Propiedades
Número CAS |
83369-54-4 |
|---|---|
Fórmula molecular |
C8H14N2O |
Peso molecular |
154.21 g/mol |
Nombre IUPAC |
N-(2-methyl-2-azabicyclo[2.2.2]octan-3-ylidene)hydroxylamine |
InChI |
InChI=1S/C8H14N2O/c1-10-7-4-2-6(3-5-7)8(10)9-11/h6-7,11H,2-5H2,1H3 |
Clave InChI |
RWWZCSIFUKWWDK-UHFFFAOYSA-N |
SMILES canónico |
CN1C2CCC(C1=NO)CC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(Decan-4-yl)oxy]benzene](/img/structure/B14412601.png)

![2-[(2,2-Dimethylhydrazinyl)-phenoxyphosphinothioyl]-1,1-dimethylhydrazine](/img/structure/B14412634.png)
![1-(3-Methoxypropyl)-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14412640.png)
![2-[[2-chloroethyl(nitroso)carbamoyl]amino]-N,3-diphenylpropanamide](/img/structure/B14412647.png)

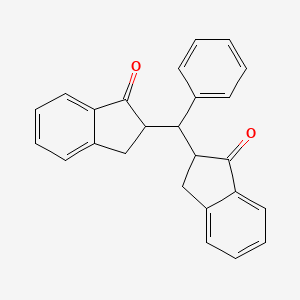
![5-[Chloro(dimethyl)silyl]pentyl 2-methylprop-2-enoate](/img/structure/B14412664.png)
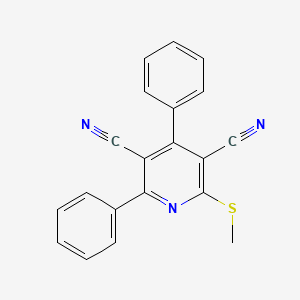

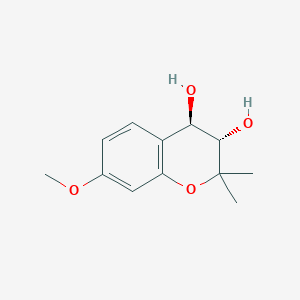
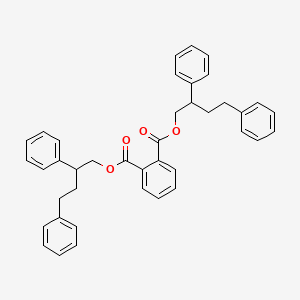
![1-[(4-Aminobutyl)(2-carboxy-4-phenylbutyl)carbamoyl]-L-proline](/img/structure/B14412689.png)
